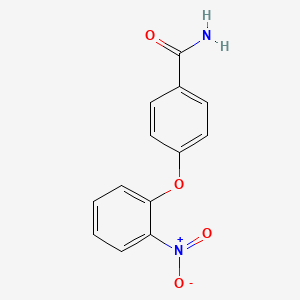
4-(2-Nitrophenoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitrophenoxy)benzamide is a chemical compound that has been studied for its potential antiviral properties . It has been designed and synthesized to fulfill the basic pharmacophoric features of deubiquitinase (DUB) inhibitors .
Synthesis Analysis
The synthesis of this compound derivatives involves the design and creation of compounds that fulfill the basic pharmacophoric features of DUB inhibitors . The molecular docking of the designed compounds against deubiquitinase enzymes of various viruses was carried out .Molecular Structure Analysis
The molecular structure of this compound is designed to fulfill the basic pharmacophoric features of DUB inhibitors . The molecular docking of the designed compounds against deubiquitinase enzymes of various viruses was carried out .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives are designed to create compounds that fulfill the basic pharmacophoric features of DUB inhibitors .Applications De Recherche Scientifique
Mosquito Control
One application of a compound related to 4-(2-Nitrophenoxy)benzamide is in mosquito control. Research on substituted benzamides like SIR-6874 (which contains a 4-nitrophenoxy group) demonstrates their effectiveness in inhibiting mosquito development, both in laboratory and field settings. Such compounds offer potential for controlling larval populations of specific mosquito species, and they have been shown to suppress some nontarget organism populations, though recoveries occur, and the impacts are not greater than those from classical insecticides (Schaefer et al., 1978).
Antitumor Potential
Certain nitrobenzyl compounds, which are structurally related to this compound, have been investigated for their potential as antitumor agents. For instance, the compound 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide has demonstrated promising activity in vitro and in vivo. This underscores the potential of related benzamide derivatives in the development of new anticancer drugs (Santos et al., 2013).
Oxidation Processes
Research into the oxidation of N-(2-hydroxy-4-nitrophenyl)benzamide by the CuII/trimethylamine N-oxide system has revealed new insights into ortho-selective oxidizing processes. This work sheds light on the role of copper ligands in the oxidation of aromatic nuclei and may have implications for the design of novel organic syntheses (Reinaud et al., 1991).
Polymer and Resin Synthesis
Compounds like 1,4-bis(4-nitrophenoxy)benzene, closely related to this compound, are used in synthesizing various aromatic polyamic acid resins and corresponding polyimide resins. These materials have applications in creating heat-resistant plastics and other materials with specific industrial applications (Fu Ju-sun, 2007).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, which include nitro substituents similar to this compound, have been studied for their role in inhibiting the corrosion of mild steel in acidic environments. These compounds demonstrate varying degrees of efficiency based on their substituents, indicating the potential for tailored corrosion inhibitors in industrial applications (Mishra et al., 2018).
Antimicrobial Applications
Some N-substituted benzamide derivatives have been evaluated for their antibacterial and antifungal activities, showing a broad spectrum of activity against various microorganisms. This suggests the potential of benzamide derivatives, like this compound, in developing new antimicrobial agents (Ertan et al., 2007).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Nitrophenoxy)benzamide are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . Inhibition of DUB enzymes has been reported as an effective approach to develop new antiviral agents .
Mode of Action
This compound derivatives are designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . They interact with the DUB enzymes of the aforementioned viruses, as revealed by molecular docking . This interaction leads to the inhibition of the DUB enzymes, thereby potentially preventing the viruses from functioning effectively .
Biochemical Pathways
These enzymes play a crucial role in protein degradation and regulation, and their inhibition can disrupt the life cycle of the viruses .
Pharmacokinetics
In silico admet and toxicity studies have demonstrated that the tested members have a good profile of drug-like properties .
Result of Action
The biological data showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus . Compounds 8c, 8d, 10b, and 8a were found to be the most potent against Adenovirus, HSV-1, coxsackievirus, and SAR-CoV-2, respectively .
Orientations Futures
The future directions for the research on 4-(2-Nitrophenoxy)benzamide involve further optimization to obtain more potential antiviral candidates . The structure–activity relationship (SAR) of the newly designed and synthesized compounds regarding their in vitro results may help medicinal chemists in this optimization .
Propriétés
IUPAC Name |
4-(2-nitrophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)15(17)18/h1-8H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZULVSEXRNJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

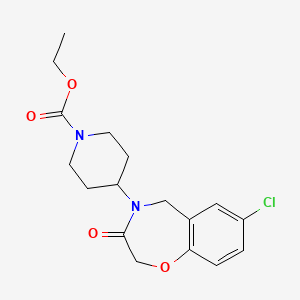
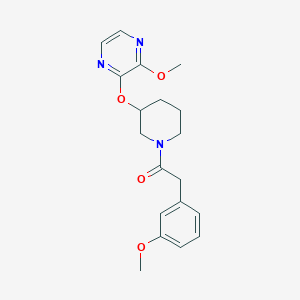



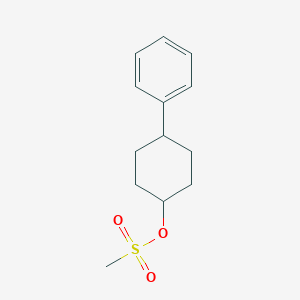
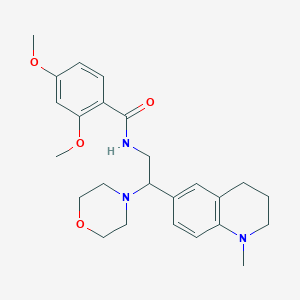

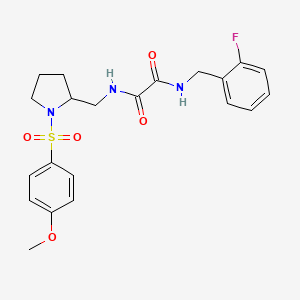

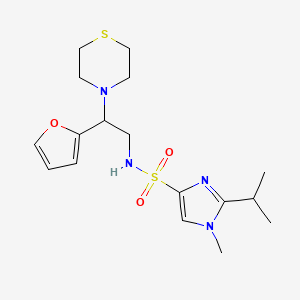
![N-Benzyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917187.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2917189.png)
![N-(5-chloro-2-methoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2917190.png)